5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Overview
Description
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The spirocyclic framework provides rigidity and distinct steric properties, making it an interesting subject for research in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diol or diamine precursor. This step often requires the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is typically carried out under mild conditions to avoid decomposition of the spirocyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid functionality, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the carboxylic acid group into alcohols or amines.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets. The Boc group can be strategically removed to reveal reactive amine functionalities that can form covalent bonds with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane-6-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
5-(Methoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid: Features a methoxycarbonyl group instead of the Boc group, which can influence its reactivity and solubility.
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid:
Uniqueness
The presence of the Boc group in 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid provides a unique combination of stability and reactivity, making it a versatile intermediate in organic synthesis. The spirocyclic structure adds rigidity and distinct steric properties, which can be advantageous in the design of biologically active molecules.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYKHIPSJIVRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146855 | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454843-77-6 | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454843-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401146855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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